molecular formula C8H7NO B175800 4-Methylbenzoxazole CAS No. 107165-67-3

4-Methylbenzoxazole

Cat. No.: B175800
CAS No.: 107165-67-3
M. Wt: 133.15 g/mol
InChI Key: VATOOGHIVDLALN-UHFFFAOYSA-N
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Description

4-Methylbenzoxazole is a heterocyclic compound containing an oxazole ring with a methyl group attached to the fourth carbon atom. It is known for its aromatic properties and is used in various chemical and industrial applications due to its stability and reactivity.

Mechanism of Action

Target of Action

4-Methylbenzoxazole, a derivative of benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

It is known that benzoxazole derivatives have the ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives, including this compound, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity .

Pharmacokinetics

It is known that benzoxazole derivatives have poor bioavailability . The systemic oral bioavailability of similar compounds is reported to be less than 3%, mostly due to poor absorption and rapid metabolism .

Result of Action

The result of the action of this compound is primarily seen in its potent anticancer activity . It has been shown to have a significant effect on cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of benzoxazole derivatives has been shown to have a heavy environmental impact due to the extraction and depletion of rare metal resources, by-products, and the generation of large amounts of waste . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with aldehydes or ketones. One common method involves the condensation of 2-aminophenol with 4-methylbenzaldehyde in the presence of an acid catalyst under reflux conditions . Another method includes the use of 2-aminophenol and 4-methylbenzoyl chloride in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic reaction of 2-aminophenol with 4-methylbenzaldehyde under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methylbenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific methyl group enhances its stability and reactivity compared to other benzoxazole derivatives .

Properties

IUPAC Name

4-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOOGHIVDLALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the 2-(2-hydroxy-3-naphthyl)-4-methylbenzoxazole (HNBO) fluorophore interact with Mg2+ ions and what are the downstream effects?

A1: While the exact mechanism of interaction isn't fully detailed in the provided abstract [], the research suggests that the HNBO fluorophore likely acts as a chelating agent. This means that the ligand's structure, potentially involving the hydroxyl and nitrogen atoms within the benzoxazole core, allows it to bind selectively to Mg2+ ions. This binding event then induces a change in the molecule's electronic structure, leading to a detectable change in its fluorescence properties. This change in fluorescence intensity or wavelength can be directly correlated to the concentration of Mg2+ present in the sample.

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